molecular formula C12H11N3O3 B2634378 N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899974-75-5

N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2634378
CAS No.: 899974-75-5
M. Wt: 245.238
InChI Key: YPHSHQULXASJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide” is not explicitly mentioned in the available resources .

Scientific Research Applications

Furan and Pyridine in Drug Design and Synthesis

  • Furan and Pyridine as Structural Units in Bioactive Molecules

    Research indicates the importance of five-membered heterocycles, such as furan and pyridine, in drug design due to their role as structural units in bioactive molecules. These heterocycles are crucial in medicinal chemistry for developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action. The study by Ostrowski (2022) illustrates the significance of furan and pyridine derivatives in purine and pyrimidine nucleobases, nucleosides, and their analogues, highlighting their impact on the activity of bioisosteric replacements and their roles in various biological activities (Ostrowski, 2022).

  • Reactions of Arylmethylidenefuranones with Nucleophiles

    Arylmethylidenefuranones, which feature the furan moiety, undergo reactions with C- and N-nucleophiles leading to a wide array of compounds including amides, pyrrolones, and furopyridines. These reactions, detailed by Kamneva et al. (2018), are fundamental for synthesizing cyclic and heterocyclic compounds, demonstrating the versatility of furan derivatives in chemical synthesis and the potential for generating compounds with biological activity (Kamneva, Anis’kova, & Egorova, 2018).

Potential for Novel Therapeutics

  • Biological Activities of Coumarin and Oxadiazole Derivatives

    Derivatives of coumarin and oxadiazole, related to the structural complexity of the compound , exhibit a wide range of pharmacological activities. Studies have focused on synthesizing derivatives to enhance their effectiveness and potency as drugs, showcasing the therapeutic potential of compounds incorporating furan and pyridine rings. Jalhan et al. (2017) discuss the various biological activities of these derivatives, including anti-diabetic, anti-viral, and anti-cancer properties (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

  • Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

    The review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide molecules, which include pyridine N-oxides, in organic synthesis, catalysis, and drug development. These compounds are highlighted for their anticancer, antibacterial, and anti-inflammatory activities, underscoring the medicinal relevance of heterocyclic structures similar to the furan and pyridine components of N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Mechanism of Action

The mechanism of action of “N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide” is not explicitly mentioned in the available resources .

Future Directions

The future directions for “N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSHQULXASJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.